![molecular formula C8H17N5O3 B12381626 (2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid is a complex organic compound with isotopic labeling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves multiple steps, including the incorporation of isotopic labels. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials, which are isotopically labeled.
Reaction Steps:
Reaction Conditions: Typical conditions include controlled temperatures, specific pH levels, and the use of catalysts to ensure the incorporation of isotopic labels without compromising the integrity of the compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid is used as a labeled compound for studying reaction mechanisms and pathways. Its isotopic labels allow for detailed tracking of molecular transformations.
Biology
In biological research, this compound can be used to study metabolic pathways and enzyme interactions. The isotopic labels provide a means to trace the compound through various biological processes.
Medicine
In medicine, the compound has potential applications in drug development and diagnostic imaging. Its unique structure and isotopic labels make it a valuable tool for studying drug interactions and metabolic processes.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its isotopic labels provide insights into reaction mechanisms and material properties.
Mécanisme D'action
The mechanism of action of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves its interaction with specific molecular targets The isotopic labels allow for detailed studies of these interactions, revealing the pathways and molecular targets involved
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isotopically labeled amino acids and peptides. These compounds share structural similarities but differ in the specific isotopic labels and functional groups present.
Uniqueness
The uniqueness of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid lies in its specific isotopic labeling and the resulting applications. The combination of isotopic labels and functional groups provides a versatile tool for various scientific studies, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H17N5O3 |
|---|---|
Poids moléculaire |
241.18 g/mol |
Nom IUPAC |
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1/i1+1,2+1,3+1,5+1,7+1,8+1,10+1,11+1,12+1,13+1 |
Clé InChI |
JLXVRFDTDUGQEE-QCCJAHHMSA-N |
SMILES isomérique |
C(C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N |
SMILES canonique |
C(CC(C(=O)O)NC(=O)CN)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


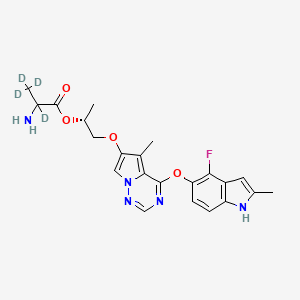
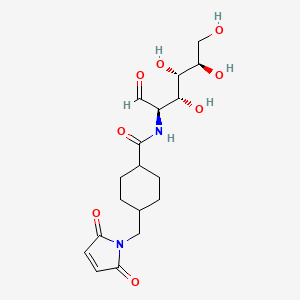
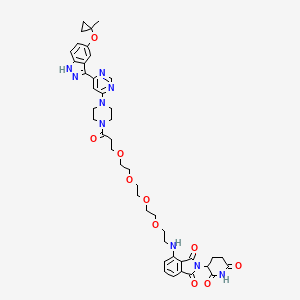
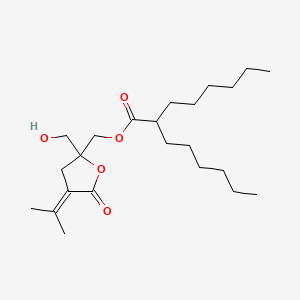
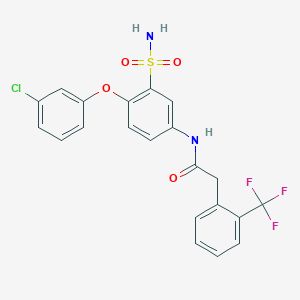

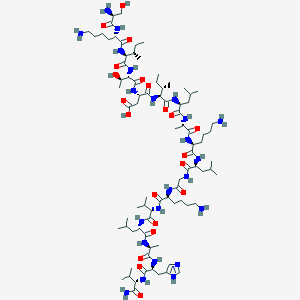
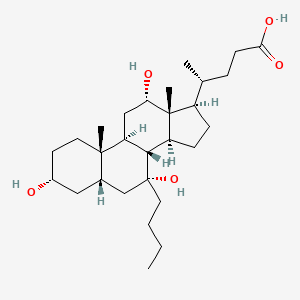
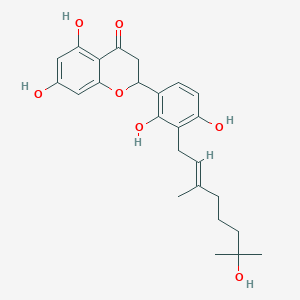

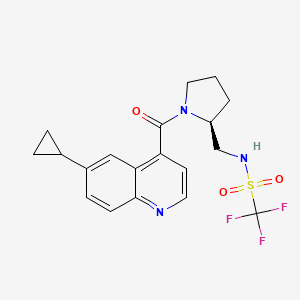
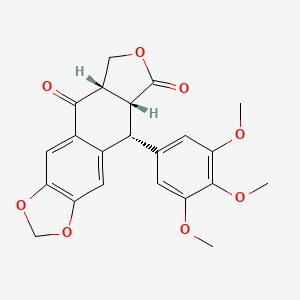
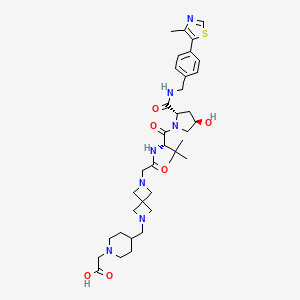
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)
